molecular formula C17H16BrN3O3S2 B2960795 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole CAS No. 837414-22-9

5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No. B2960795
CAS RN: 837414-22-9
M. Wt: 454.36
InChI Key: OKCCGOOILOQEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a thiophene ring, and an oxadiazole ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Biological Activities and Therapeutic Potential

1,3,4-Oxadiazole bearing compounds, including derivatives similar to the mentioned chemical structure, have been identified as attractive candidates for their biological activities. A study by Khalid et al. (2016) demonstrated the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were screened against butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to find their ligand-BChE binding affinity. This research underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in treating conditions associated with enzyme inhibition (Khalid et al., 2016).

Antimicrobial and Antitubercular Applications

Several studies have focused on the antimicrobial and antitubercular applications of 1,3,4-oxadiazole derivatives. For instance, Shingare et al. (2022) discussed the synthesis, molecular docking, and pharmacological evaluation of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents. Their research offers insights into the development of new antitubercular molecules based on the structural modification of oxadiazole derivatives (Shingare et al., 2022).

Anticancer Properties

The anticancer properties of 1,3,4-oxadiazole derivatives have also been explored. Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their research emphasized the significance of the tetrahydropyridine (THP) moiety in enhancing the biological activity of 1,3,4-oxadiazole derivatives, showcasing their potential in anticancer therapy (Redda & Gangapuram, 2007).

Antifungal and Plant Protection

Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antifungal activities and potential as plant protectants. Xu et al. (2011) synthesized new sulfone compounds containing 1,3,4-oxadiazole moieties that exhibited good antifungal activities against various plant pathogenic fungi, some showing superiority over commercial fungicides. This research highlights the utility of 1,3,4-oxadiazole derivatives in developing potential agrochemicals for plant disease management (Xu et al., 2011).

Mechanism of Action

properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)17-19-16(20-24-17)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCCGOOILOQEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole

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